Propiomazine maleate

Catalog No.
S622169
CAS No.
3568-23-8
M.F
C24H28N2O5S
M. Wt
456.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiomazine maleate

CAS Number

3568-23-8

Product Name

Propiomazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one

Molecular Formula

C24H28N2O5S

Molecular Weight

456.6 g/mol

InChI

InChI=1S/C20H24N2OS.C4H4O4/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;5-3(6)1-2-4(7)8/h6-12,14H,5,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ILEKKZUHFYUQIE-BTJKTKAUSA-N

SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.C(=C\C(=O)O)\C(=O)O

Understanding Dopamine and Serotonin Pathways:

Propiomazine maleate works by blocking dopamine D2 receptors and histamine H1 receptors in the central nervous system []. This mechanism of action allows researchers to study the role of these receptors in various mental health conditions. By observing the effects of propiomazine on behavior and brain activity, scientists can gain insights into how dopamine and serotonin imbalances contribute to disorders like schizophrenia and psychosis [].

Animal Models of Mental Illness:

Propiomazine can be used to induce specific behavioral changes in animals, creating models of certain mental illnesses. These models are valuable tools for researchers to test new medications and treatment strategies for conditions like anxiety, depression, and psychosis [].

Investigating Neurodegenerative Diseases:

Some studies suggest that propiomazine may have neuroprotective properties, potentially helping to slow the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. However, more research is needed to confirm these effects [].

Comparison Studies with Newer Antipsychotics:

Since propiomazine is a well-understood older antipsychotic, it can be used as a benchmark when studying the effectiveness and side effects of newer medications. Comparing the effects of propiomazine with newer drugs can help researchers develop more targeted and safer treatments for mental health conditions [].

Propiomazine maleate is a pharmaceutical compound primarily used as a sedative and antihistamine. It is a derivative of phenothiazine, specifically related to propiomazine, which is known for its sedative properties and is utilized in treating insomnia, anxiety, and as a pre-anesthetic agent. The chemical structure of propiomazine maleate includes a propionyl group attached to a phenothiazine moiety, which contributes to its pharmacological effects. The compound is often administered in the form of its maleate salt, enhancing its solubility and stability for clinical use.

. Initially, 2-dimethylaminoisopropyl chloride is reacted with 2-propionylphenothiazine in the presence of a base to form the propiomazine base. This reaction typically occurs under reflux conditions and is monitored using High-Performance Liquid Chromatography (HPLC) to ensure completion. Following this, maleic acid is added to the clear solution of propiomazine base to form propiomazine maleate through an acid-base reaction, resulting in the formation of the maleate salt which is then purified by filtration and drying .

Propiomazine maleate exhibits significant biological activity primarily through its action as an antagonist at various neurotransmitter receptors. It has been shown to block dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors. This broad receptor activity contributes to its sedative effects and makes it useful in treating conditions such as insomnia and anxiety. Importantly, unlike many antipsychotics, propiomazine does not significantly block dopamine in the tuberoinfundibular pathway, reducing the risk of hyperprolactinemia .

The synthesis of propiomazine maleate can be summarized through the following steps:

  • Formation of Propiomazine Base:
    • Reacting 2-dimethylaminoisopropyl chloride with 2-propionylphenothiazine in an alcoholic medium under reflux.
    • Monitoring the reaction progress via HPLC.
  • Preparation of Maleate Salt:
    • Dissolving the crude propiomazine base in methanol.
    • Adding maleic acid to this solution.
    • Stirring for several hours at room temperature until precipitation occurs.
  • Purification:
    • Filtering the precipitated solid and drying it to obtain pure propiomazine maleate with a high purity level (greater than 99.5%) .

Propiomazine maleate has several clinical applications:

  • Sedation: Used for inducing sleep in patients with insomnia.
  • Pre-anesthetic: Administered before surgical procedures to alleviate anxiety.
  • Combination Therapy: Often used alongside analgesics during labor and delivery to enhance comfort.

Due to its antihistamine properties, it also serves in managing allergic reactions and as an adjunct therapy for various psychiatric disorders .

Studies on the interactions of propiomazine maleate indicate that it may enhance the effects of other central nervous system depressants such as alcohol and benzodiazepines, leading to increased sedation or respiratory depression. Additionally, its antagonistic effects on various receptors suggest potential interactions with other medications that target similar pathways. Caution is advised when co-administering with drugs affecting serotonin or dopamine pathways due to the risk of additive side effects .

Propiomazine maleate shares structural similarities with several other phenothiazine derivatives. Here are some comparable compounds:

Compound NameStructural SimilarityPrimary UseUnique Features
PromethazineSimilar phenothiazine structureAntihistamineStronger dopamine receptor antagonism
ChlorpromazinePhenothiazineAntipsychoticMore potent D2 receptor antagonist
ThioridazinePhenothiazineAntipsychoticNotable for cardiac side effects
PerphenazinePhenothiazineAntipsychoticHigher risk of extrapyramidal symptoms

Propiomazine maleate's uniqueness lies in its balanced receptor antagonism profile that allows it to provide sedation without significant neuroleptic effects commonly associated with other phenothiazines .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3568-23-8

Wikipedia

Propiomazine maleate

Dates

Modify: 2023-08-15

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